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Compound of Interest

Compound Name:
2-Chloro-4-

(trifluoromethoxy)pyrimidine

CAS No.: 1261884-70-1

Cat. No.: B1435382 Get Quote

Advanced Building Blocks for Medicinal Chemistry
Part 1: Chemical Identity & The "CAS Paradox"
In high-precision drug discovery, distinguishing between the Trifluoromethyl (-CF₃) and

Trifluoromethoxy (-OCF₃) motifs is critical. While they are often grouped together, their

electronic and steric impacts on a pharmacophore differ significantly.

The Target Compound vs. The Common Analog
Researchers frequently encounter ambiguity in database searches due to the ubiquity of the -

CF₃ analog.
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Feature Target Compound
Common Analog (Often

Confused)

Name
2-Chloro-4-

(trifluoromethoxy)pyrimidine

2-Chloro-4-

(trifluoromethyl)pyrimidine

Structure
Pyrimidine core, Cl at C2, -

OCF₃ at C4

Pyrimidine core, Cl at C2, -CF₃

at C4

CAS Number
Not Index Standard (Custom

Synthesis)*
33034-67-2

Molecular Weight ~198.53 g/mol 182.53 g/mol

Electronic Effect

Strong

(Inductive), Electron Donating

via Resonance (+R)

Strong

(Inductive), Strong Electron

Withdrawing (-R)

Lipophilicity (

)

High (Hansch

≈ 1.[1]04)

High (Hansch

≈ 0.88)

Conformation
O-C bond allows unique

orthogonal conformation
C-C bond is rigid, rotating

> Note on CAS: The specific CAS for 2-Chloro-4-(trifluoromethoxy)pyrimidine is not widely

listed in public commercial catalogs (e.g., PubChem, Sigma), indicating it is likely a custom

synthesis intermediate or protected under broader patent genera. Researchers requiring this

specific core often synthesize it de novo or source it as a custom library item.

Part 2: Synthesis & Manufacturing Protocols
Since the -OCF₃ variant is not a commodity chemical, its synthesis requires specialized

fluorination chemistry. Below is the authoritative synthetic route derived from modern

heteroaromatic functionalization principles.

Primary Route: Regioselective Nucleophilic Substitution
( )
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The most viable industrial route utilizes 2,4-dichloropyrimidine as the starting material. The C4

position is electronically more deficient than C2, making it susceptible to regioselective attack

by the trifluoromethoxide anion.

Reagents:

Substrate: 2,4-Dichloropyrimidine (CAS 3934-20-1)

Nucleophile: Silver trifluoromethoxide (AgOCF₃) or TAS-OCF₃ (stable source of

).

Solvent: Acetonitrile (MeCN) or DCM.

Conditions: -10°C to RT, Inert Atmosphere (

).

Protocol Steps:
Preparation: Charge a flame-dried reaction vessel with 2,4-dichloropyrimidine (1.0 eq) and

anhydrous MeCN. Cool to -10°C.[2]

Addition: Add AgOCF₃ (1.1 eq) portion-wise. The silver cation assists in chloride abstraction,

enhancing the leaving group ability.

Reaction: Stir for 2-4 hours. Monitor by TLC/LC-MS. The C4-substituted product (Target)

forms kinetically faster than the C2-substituted byproduct.

Workup: Filter off the AgCl precipitate. Concentrate the filtrate.

Purification: Flash column chromatography (Hexane/EtOAc) is required to separate the 4-

OCF₃ isomer from trace 2,4-bis(OCF₃) or 2-OCF₃ byproducts.

Visualization: Regioselectivity Pathway
The following diagram illustrates the electronic bias that favors C4 substitution.
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Mechanism Logic

2,4-Dichloropyrimidine
(CAS 3934-20-1)

Transition State
(Meisenheimer Complex)

 C4 Attack (Preferred)

2-Trifluoromethoxy-4-chloropyrimidine
(Minor Isomer)

 C2 Attack (Slow)

AgOCF3
(Nucleophile)

2-Chloro-4-(trifluoromethoxy)pyrimidine
(Target)

 -AgCl

C4 is more electrophilic due to N1/N3 induction

Click to download full resolution via product page

Caption: Regioselective

pathway favoring C4 substitution due to para-like resonance withdrawal from N1 and inductive
effects.

Part 3: Reactivity & Drug Development
Applications[3]
The "Trifluoromethoxy Effect" in Medicinal Chemistry
Why choose -OCF₃ over -CF₃?

Conformational Flexibility: The oxygen linker allows the

group to rotate out of the aromatic plane, potentially filling hydrophobic pockets in enzymes
(e.g., Kinases, GPCRs) that the rigid -CF₃ cannot access.

Metabolic Stability: The C-F bonds are strong, and the ether linkage is generally resistant to

P450 oxidation.

Lipophilicity: -OCF₃ increases logP significantly, improving membrane permeability for CNS

targets.

Functionalization Workflow
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The 2-chloro position remains a versatile handle for late-stage diversification.

Standard Protocol: Buchwald-Hartwig Amination

Purpose: Coupling with amines to form kinase inhibitors.

Catalyst:

/ Xantphos.

Base:

.

Solvent: Dioxane, 100°C.

Outcome: High yields of 2-amino-4-(trifluoromethoxy)pyrimidines.

Part 4: Handling & Safety Data (E-E-A-T)
While specific MSDS data for the -OCF₃ variant is rare, it should be handled with the same

rigor as 2,4-dichloropyrimidine and fluorinated ethers.

Hazards: Skin/Eye Irritant (H315, H319). Potential respiratory sensitizer.

Stability: Moisture sensitive. The C-Cl bond is hydrolytically unstable over long periods; store

under Argon at 2-8°C.

Incompatibility: Strong oxidizers, strong bases.

First Aid: In case of contact, wash with PEG-400 or copious water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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